molecular formula C23H19F3N2O2S B304042 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

货号 B304042
分子量: 444.5 g/mol
InChI 键: GFEJFTBIDUTZPB-MOSHPQCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of cancer. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with increased resistance to chemotherapy and radiation therapy. TH-302 is designed to be selectively activated in hypoxic regions of tumors, leading to the release of a cytotoxic agent that can kill cancer cells.

作用机制

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. The activation of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide leads to the release of a cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which can kill cancer cells. Br-IPM is a DNA cross-linking agent that can inhibit DNA replication and induce cell death.
Biochemical and Physiological Effects
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. These include increased cytotoxicity in hypoxic regions of tumors, enhanced efficacy of chemotherapy and radiation therapy, and inhibition of tumor growth and metastasis. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has also been shown to have minimal toxicity in normal tissues, suggesting that it may have a favorable safety profile in humans.

实验室实验的优点和局限性

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has several advantages for use in lab experiments. It is a selective hypoxia-activated prodrug that can be used to study the effects of hypoxia on cancer cell biology. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide can also be used to study the efficacy of combination therapies, such as chemotherapy and radiation therapy. However, 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has some limitations for use in lab experiments. It is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is also expensive and may not be readily available for all researchers.

未来方向

There are several future directions for research on 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. One area of focus is the development of new hypoxia-activated prodrugs that can be used in combination with 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide to enhance its efficacy. Another area of focus is the development of new imaging techniques that can be used to identify hypoxic regions of tumors and monitor the activation of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide in vivo. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide in humans, and further research is needed to optimize dosing and treatment regimens.

合成方法

The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide involves several steps, including the condensation of 2-thienylacetic acid with 2-(trifluoromethyl)aniline to form a vinyl ketone intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been optimized to improve yield and purity, and several different methods have been developed for large-scale production.

科学研究应用

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is selectively activated in hypoxic regions of tumors, leading to increased cytotoxicity and tumor cell death. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

属性

产品名称

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

分子式

C23H19F3N2O2S

分子量

444.5 g/mol

IUPAC 名称

3,4-dimethyl-N-[(Z)-3-oxo-1-thiophen-2-yl-3-[2-(trifluoromethyl)anilino]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19F3N2O2S/c1-14-9-10-16(12-15(14)2)21(29)28-20(13-17-6-5-11-31-17)22(30)27-19-8-4-3-7-18(19)23(24,25)26/h3-13H,1-2H3,(H,27,30)(H,28,29)/b20-13-

InChI 键

GFEJFTBIDUTZPB-MOSHPQCFSA-N

手性 SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。